

A Comparative Analysis of PROTACs Synthesized with Different VH032 Derivatives

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Compound of Interest

(R,S,S)-VH032-Me-N-Boc-7aminoheptanoic acid

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation profiles of various Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand and its derivatives. This document provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural protein disposal system.[1] This guide focuses on a specific class of PROTACs that employ VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its derivatives.[1][2] By linking a VH032 moiety to a ligand targeting a protein of interest (POI), these heterobifunctional molecules facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] The efficacy of a PROTAC is primarily defined by its degradation profile, characterized by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[1] This guide provides a comparative summary of these key parameters for various VH032-based PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation.[1]

The Critical Role of VH032 and Its Derivatives

VH032 is a widely utilized ligand for the VHL E3 ubiquitin ligase, a key component in the development of PROTACs.[4] The interaction between VH032 and VHL is highly dependent on



the spatial arrangement of the atoms within the VH032 molecule, particularly at the hydroxyproline (Hyp) core.[4] The naturally recognized stereoisomer of hydroxyproline by VHL is (2S,4R)-4-hydroxyproline, which adopts a C4-exo ring pucker.[4] This conformation is essential for positioning the hydroxyl group correctly within the VHL binding pocket to form key hydrogen bond interactions.[4]

Modifications to the VH032 scaffold can lead to highly potent degraders, sometimes even with weaker binary binding affinities to VHL, highlighting the importance of ternary complex formation.[2] Derivatives such as VH032 thiol offer alternative linker attachment points and the potential for improved physicochemical properties and degradation efficacy.[2] The choice between different VHL-recruiting ligands can significantly influence a PROTAC's efficacy, selectivity, and pharmacological properties.[5]

Comparative Degradation Profiles of VH032-Based PROTACs

The following table summarizes the degradation profiles of several PROTACs synthesized using VH032 or its derivatives from published studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell line, treatment time, and specific assay protocols can influence the observed DC50 and Dmax values.[1]



Target Protein	PROTAC	VH032 Derivativ e	Cell Line	DC50 (nM)	Dmax (%)	Referenc e
BRD4	MZ1	VH032	HEK293	~25-920	>90	[1]
BRD2, BRD3, BRD4	SIM1	VH032	HEK293	0.7 - 9.5	>90	[1]
p110α (PI3K)	GP262	VH032	MDA-MB- 231	227.4	71.3	[1]
p110y (PI3K)	GP262	VH032	MDA-MB- 231	42.23	88.6	[1]
mTOR	GP262	VH032	MDA-MB- 231	45.4	74.9	[1]
Pan-Akt	MS21	VH032	HEK-293	4.1	>95	[1]
BRD4	AT1	VH032	HeLa	>1000	<20	[6]
BRD4	ARV-771	VH032	22Rv1	<1	>90	[7]
BRD7/9	VZ185	VH032	MOLM13	1.8	>95	[7]
Androgen Receptor	ARD-69	VH032	VCaP	1	>90	[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

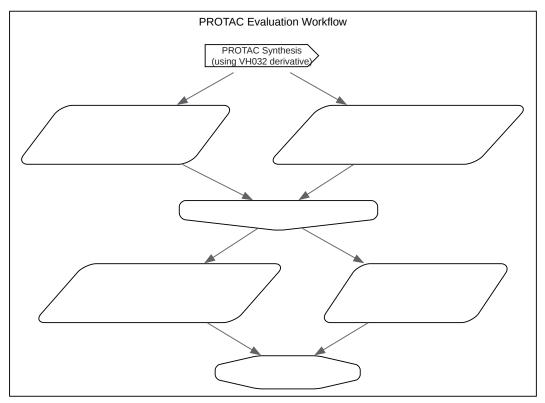


Cell PROTAC Catalytic Cycle Poly-ubiquitination Poly-ubiquitinated POI Degraded Peptides

PROTAC-Mediated Protein Degradation Pathway



Experimental Workflow for PROTAC Evaluation



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